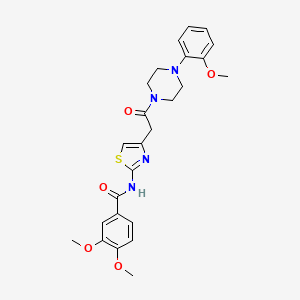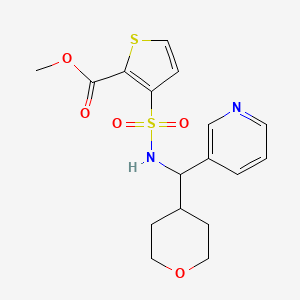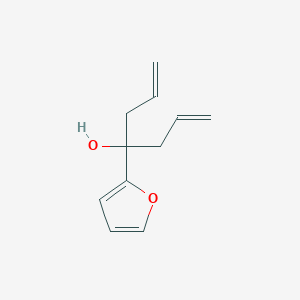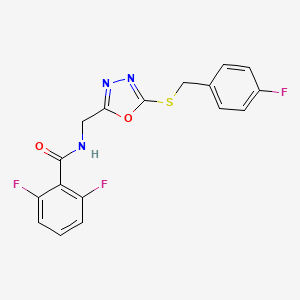![molecular formula C25H17F3N4O B2378724 [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone CAS No. 477711-19-6](/img/structure/B2378724.png)
[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Properties
Several studies have explored the antimicrobial properties of compounds structurally related to [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone. For instance, Ashok et al. (2017) reported the synthesis of substituted methanones that exhibited antibacterial and antifungal activities (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017). Additionally, Landage, Thube, and Karale (2019) synthesized compounds with similar structural features that displayed notable antibacterial properties (Landage, Thube, & Karale, 2019).
QSAR Evaluation
The Quantitative Structure-Activity Relationship (QSAR) evaluation of related compounds has been investigated to understand the antimicrobial activity. Sharma et al. (2009) synthesized derivatives and performed a QSAR investigation, indicating the importance of molecular descriptors in describing antimicrobial activity (Sharma, Narasimhan, Kumar, & Jalbout, 2009).
Antimycobacterial Activity
Narasimhan et al. (2011) synthesized and screened a series of related methanones for their antimicrobial and antimycobacterial activities, highlighting their potential in treating mycobacterial infections (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).
Electrochemical, Optical, and Electrical Properties
Anand and Muthusamy (2018) investigated the electrochemical, electrical, optical, thermal, and rectification properties of oligobenzimidazoles, which are structurally related to the compound (Anand & Muthusamy, 2018).
Central Nervous System Effects
A study by Butler, Wise, and Dewald (1984) on similar compounds demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity (Butler, Wise, & Dewald, 1984).
Synthesis Techniques
Alizadeh, Moafi, and Zhu (2015) described a regioselective synthesis method for pyrazole derivatives, which could be relevant for synthesizing compounds like this compound (Alizadeh, Moafi, & Zhu, 2015).
properties
IUPAC Name |
[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O/c26-25(27,28)19-11-5-4-10-18(19)24(33)32-15-14-21(30-32)23-29-20-12-6-7-13-22(20)31(23)16-17-8-2-1-3-9-17/h1-15H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSACYGVNPVPZAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=CC=C5C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)

![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)
![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)
![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)


![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)




![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)